ヒカンソン

概要

説明

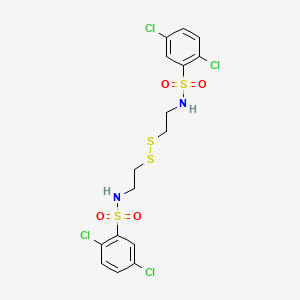

Hycanthone is a lucanthone analog used to treat schistosomiasis . It is a metabolite of lucanthone and was approved by the FDA in 1975 . It was found to be potentially toxic but effective as an antischistosomal agent .

Synthesis Analysis

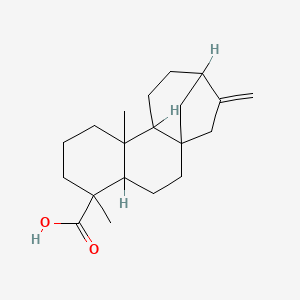

Hycanthone is a derivative of lucanthone . It is known to inhibit apurinic endonuclease-1 (APE1) by direct protein binding . The IC50 values for inhibition of APE1 incision of depurinated plasmid DNA by lucanthone and hycanthone were 5 µM and 80 nM, respectively .Molecular Structure Analysis

Hycanthone is a thioxanthenone DNA intercalator . It inhibits RNA synthesis as well as the DNA topoisomerases I and II . It also inhibits nucleic acid biosynthesis and inhibits apurinic endonuclease-1 (APE1) by direct protein binding with a KD of 10 nM .Chemical Reactions Analysis

Hycanthone is known to inhibit enzymes like topoisomerases and the dual function base excision repair enzyme apurinic endonuclease 1 (APE1) . It also inhibits the endonuclease activity of APE1, without affecting its redox activity .Physical And Chemical Properties Analysis

Hycanthone has a molecular formula of C20H24N2O2S and a molecular weight of 356.48 . It is soluble in ethanol, methanol, DMSO, and water .科学的研究の応用

変異原性研究

ヒカンソンは、9つのチアキサンテン系の化合物群において強力な変異原として同定されている . ヒカンソンは、HeLa細胞において、抗ヌクレオシド抗体に対する核免疫反応を誘発し、一本鎖DNA領域の露出を示唆する . この性質は、これまで試験されたあらゆる変異原のクラスに共通している . ヒカンソンの代謝効果および免疫反応誘導は容易に可逆的である .

DNAインターカレーション

ヒカンソンと誘導体のルカンソンは、どちらもチアキサンテン系のDNAインターカレーターである . これらは、1980年代に抗腫瘍剤として使用された . これらの作用機構には、DNAインターカレーション、核酸生合成の阻害、トポイソメラーゼなどの酵素の阻害が含まれる可能性がある .

アプリンエンドヌクレアーゼ-1(APE1)の阻害

ヒカンソンは、APE1のエンドヌクレアーゼ活性を阻害する。APE1は、二重機能を持つ塩基除去修復酵素である . この阻害は、主に直接的なタンパク質結合によって達成される . APE1のDNA結合能力は、ルカンソンによってわずかに阻害されるが、ヒカンソンではまったく阻害されない .

抗炎症活性

ある研究では、リポ多糖(LPS)誘発性のCOX-2の発現増加が、ヒカンソン治療によって有意に阻害された . これは、ヒカンソンが抑うつ動物モデルにおけるインターフェロン活性を阻害する可能性を示唆している .

作用機序

Target of Action

Hycanthone primarily targets the acetylcholinesterase (AChE) enzyme in Schistosoma mansoni, a parasitic worm . This enzyme plays a crucial role in the nerve function of the parasite .

Mode of Action

Hycanthone interferes with the nerve function of the parasite by inhibiting the AChE enzyme . This results in increased sensitivity to stimulation by 5-HT, causing an increase in motility . The paired worms are separated and reproduction is stopped . Additionally, Hycanthone also intercalates into DNA and inhibits RNA synthesis in vitro .

Biochemical Pathways

The primary biochemical pathway affected by Hycanthone is the cholinergic pathway, which is disrupted due to the inhibition of the AChE enzyme . This leads to increased sensitivity to 5-HT stimulation and increased motility . The compound also affects the DNA replication and RNA synthesis pathways by intercalating into DNA .

Pharmacokinetics

It is known that the drug is soluble in ethanol, methanol, dmso, and water .

Result of Action

The inhibition of the AChE enzyme and the disruption of DNA and RNA synthesis result in the paralysis and death of the parasite . Hycanthone has also shown potential antineoplastic activity, indicating its possible use in cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hycanthone. For example, a drug treatment could induce an epimutation, silencing the gene coding for the enzyme responsible for the bio-activation

Safety and Hazards

生化学分析

Biochemical Properties

Hycanthone plays a significant role in biochemical reactions by intercalating into DNA and inhibiting RNA synthesis . It interacts with several enzymes and proteins, including apurinic endonuclease 1 (APE1), topoisomerases, and other nucleic acid biosynthesis enzymes . The interaction with APE1 is particularly notable, as hycanthone binds directly to the enzyme, inhibiting its endonuclease activity without affecting its redox activity . This binding occurs at a hydrophobic pocket within APE1, altering its helical structure and inhibiting its function .

Cellular Effects

Hycanthone affects various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells by interfering with DNA replication and transcription . Additionally, hycanthone influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of enzymes involved in these processes . This disruption leads to altered cellular functions and can result in cell death, particularly in rapidly dividing cells such as cancer cells .

Molecular Mechanism

The molecular mechanism of hycanthone involves its ability to intercalate into DNA, thereby inhibiting RNA synthesis and disrupting nucleic acid biosynthesis . Hycanthone binds to APE1 at a hydrophobic pocket, inhibiting its endonuclease activity . This binding alters the enzyme’s structure and function, preventing it from repairing DNA damage effectively . Additionally, hycanthone inhibits topoisomerases, enzymes that play a crucial role in DNA replication and transcription, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hycanthone have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that hycanthone can have sustained effects on cellular function, including prolonged inhibition of DNA repair and RNA synthesis . These effects are particularly evident in in vitro studies, where hycanthone’s stability and activity can be closely monitored .

Dosage Effects in Animal Models

The effects of hycanthone vary with different dosages in animal models. At therapeutic doses, hycanthone effectively inhibits parasitic infections and tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Hycanthone is involved in several metabolic pathways, primarily related to its role as an antitumor and antiparasitic agent . It interacts with enzymes such as APE1 and topoisomerases, affecting metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to active metabolites that retain biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, hycanthone is transported and distributed through interactions with various transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and toxicity . Hycanthone’s ability to intercalate into DNA also plays a role in its distribution, as it can accumulate in the nucleus and exert its effects on nucleic acid biosynthesis .

Subcellular Localization

Hycanthone’s subcellular localization is primarily within the nucleus, where it intercalates into DNA and inhibits RNA synthesis . This localization is facilitated by its ability to bind to specific DNA sequences and interact with nuclear enzymes such as APE1 . The compound’s activity and function are influenced by its localization, as it can effectively disrupt nucleic acid biosynthesis and DNA repair processes within the nucleus .

特性

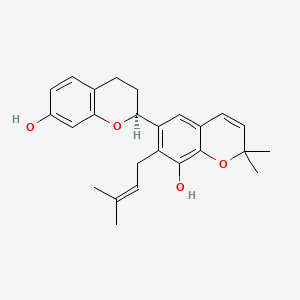

IUPAC Name |

1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZWMTSUNYWVBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023128 | |

| Record name | Hycanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hycanthone is an odorless canary yellow to yellow-orange crystalline powder. Bitter taste. (NTP, 1992) | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>53.5 [ug/mL] (The mean of the results at pH 7.4), Highly soluble (NTP, 1992) | |

| Record name | SID11533028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

3105-97-3 | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hycanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3105-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hycanthone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hycanthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hycanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hycanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hycanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hycanthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYCANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BXX5EVN2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

213.1 to 217.0 °F (NTP, 1992) | |

| Record name | HYCANTHONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20487 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)